molecular formula C23H30N2O7 B5200341 2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid

2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid

Cat. No.: B5200341
M. Wt: 446.5 g/mol
InChI Key: HKCPVIPAKXRHDA-UHFFFAOYSA-N
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Description

2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a piperazine ring substituted with an ethoxyphenyl group and a methoxyphenol moiety, combined with oxalic acid. The unique structure of this compound makes it a subject of study for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol typically involves multiple steps, starting with the preparation of the piperazine derivative. The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by the attachment of the methoxyphenol moiety. The final step involves the formation of the oxalic acid salt. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.

    Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.

    Urapidil: A compound with comparable pharmacological properties.

Uniqueness

2-[[4-[(2-Ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific interactions with alpha1-adrenergic receptors and potential therapeutic applications make it a valuable compound for further study .

Properties

IUPAC Name

2-[[4-[(2-ethoxyphenyl)methyl]piperazin-1-yl]methyl]-4-methoxyphenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.C2H2O4/c1-3-26-21-7-5-4-6-17(21)15-22-10-12-23(13-11-22)16-18-14-19(25-2)8-9-20(18)24;3-1(4)2(5)6/h4-9,14,24H,3,10-13,15-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCPVIPAKXRHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)CC3=C(C=CC(=C3)OC)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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